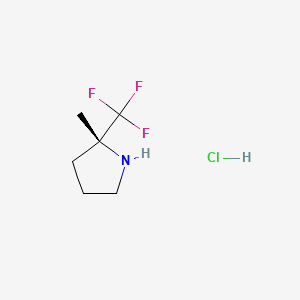

(2R)-2-methyl-2-(trifluoromethyl)pyrrolidine hydrochloride

CAS No.:

Cat. No.: VC20447023

Molecular Formula: C6H11ClF3N

Molecular Weight: 189.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H11ClF3N |

|---|---|

| Molecular Weight | 189.60 g/mol |

| IUPAC Name | (2R)-2-methyl-2-(trifluoromethyl)pyrrolidine;hydrochloride |

| Standard InChI | InChI=1S/C6H10F3N.ClH/c1-5(6(7,8)9)3-2-4-10-5;/h10H,2-4H2,1H3;1H/t5-;/m1./s1 |

| Standard InChI Key | DYMIKKBFDSRYIU-NUBCRITNSA-N |

| Isomeric SMILES | C[C@@]1(CCCN1)C(F)(F)F.Cl |

| Canonical SMILES | CC1(CCCN1)C(F)(F)F.Cl |

Introduction

Trifluoromethyl Group Impact

The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the compound's biological activity and chemical reactivity. In pharmaceuticals, trifluoromethyl-containing compounds have been explored for their potential therapeutic benefits, including improved metabolic stability and bioavailability.

Biological Activity

Trifluoromethyl groups can enhance the biological activity of compounds by altering their interaction with biological targets. For example, in drug design, these groups are often used to improve the binding affinity of molecules to specific enzymes or receptors.

Chemical Synthesis

The synthesis of trifluoromethyl-substituted pyrrolidines typically involves complex organic reactions. These reactions may include fluorination steps or the use of trifluoromethyl-containing reagents to introduce the -CF3 group into the molecule.

Related Compounds and Research Findings

While specific research on (2R)-2-methyl-2-(trifluoromethyl)pyrrolidine hydrochloride is not available, related compounds have been studied for their potential applications:

-

2-methyl-2-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride (CAS: 1989672-72-1) is another pyrrolidine derivative with a trifluoromethyl group, which has been documented in chemical databases .

-

(2R)-2-(Trifluoromethyl)pyrrolidine hydrochloride (CAS: 1389310-06-8) is a closely related compound, though it lacks the methyl group present in the compound of interest .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume